molecular formula C15H17NO3 B15009359 3-(1,3-Benzodioxol-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

3-(1,3-Benzodioxol-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B15009359
M. Wt: 259.30 g/mol
InChI Key: NLZDSJVFDCVUPG-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound featuring a benzodioxole moiety attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to attach the benzodioxole moiety to the cyclohexenone ring . The reaction conditions often include the use of palladium catalysts, bases, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclohexenone ring.

    Substitution: Substitution reactions can occur on the benzodioxole moiety or the cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one apart from similar compounds is its unique combination of a benzodioxole moiety and a cyclohexenone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H17NO3/c1-15(2)7-11(5-12(17)8-15)16-10-3-4-13-14(6-10)19-9-18-13/h3-6,16H,7-9H2,1-2H3

InChI Key

NLZDSJVFDCVUPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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